Cas no 1376239-65-4 ({1-(4-methylphenyl)sulfanylcyclopentyl}methanamine)

{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine 化学的及び物理的性質
名前と識別子
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- {1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine
- {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine
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- インチ: 1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
- InChIKey: WIQHRTCQIDULMI-UHFFFAOYSA-N
- SMILES: C1(SC2=CC=C(C)C=C2)(CN)CCCC1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 338.8±15.0 °C at 760 mmHg
- フラッシュポイント: 158.7±20.4 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M355373-50mg |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 50mg |
$ 210.00 | 2022-06-03 | ||
Chemenu | CM442428-250mg |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95%+ | 250mg |
$469 | 2023-01-19 | |
Enamine | EN300-101484-1.0g |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 1g |
$871.0 | 2023-06-10 | |
Enamine | EN300-101484-0.05g |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 0.05g |
$202.0 | 2023-10-28 | |
Enamine | EN300-101484-2.5g |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
Chemenu | CM442428-1g |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95%+ | 1g |
$948 | 2023-01-19 | |
Chemenu | CM442428-500mg |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95%+ | 500mg |
$744 | 2023-01-19 | |
Aaron | AR019Z6D-250mg |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 250mg |
$618.00 | 2025-02-08 | |
Aaron | AR019Z6D-100mg |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 100mg |
$439.00 | 2025-02-08 | |
Enamine | EN300-101484-1g |
{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |
1376239-65-4 | 95% | 1g |
$871.0 | 2023-10-28 |
{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
{1-(4-methylphenyl)sulfanylcyclopentyl}methanamineに関する追加情報
Chemical Profile of {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine (CAS No. 1376239-65-4)
{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine (CAS No. 1376239-65-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, characterized by a sulfanyl group linked to a cyclopentyl ring and an amine substituent, represents a promising scaffold for the development of novel therapeutic agents.
The molecular structure of this compound is highly intriguing, featuring a cyclopentyl ring that is further functionalized with a sulfanyl group attached to a 4-methylphenyl moiety. This particular arrangement not only contributes to the compound's distinct chemical properties but also opens up numerous possibilities for its interaction with biological targets. The presence of the amine group at the terminal position enhances its potential as a pharmacophore, enabling interactions with various biological receptors and enzymes.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The structural motifs present in {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine make it a candidate for such applications. Specifically, the sulfanyl group has been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory processes, while the amine group can serve as a hydrogen bond acceptor or donor, crucial for binding to biological targets.
Recent studies have highlighted the importance of sulfanyl-containing compounds in drug discovery. These compounds often exhibit favorable pharmacokinetic properties and can interact with biological systems in unique ways. For instance, derivatives of sulfanyl compounds have been investigated for their potential role in modulating pain perception and reducing inflammation. The cyclopentyl ring in {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine contributes to its stability and bioavailability, making it an attractive candidate for further exploration.
The 4-methylphenyl moiety is another key feature of this compound that contributes to its potential biological activity. This aromatic ring system can engage in π-stacking interactions with biological targets, enhancing binding affinity. Additionally, the methyl group at the para position relative to the sulfanyl group can influence electronic properties, affecting how the molecule interacts with biological systems. These structural elements make {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine a versatile scaffold for drug design.
Current research in medicinal chemistry focuses on leveraging computational methods and high-throughput screening to identify novel bioactive compounds. {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine has been subjected to virtual screening and molecular docking studies to assess its potential interactions with various biological targets. Preliminary results suggest that this compound may have inhibitory activity against certain enzymes implicated in cancer progression and neurodegenerative diseases.
The synthesis of {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the desired molecular framework efficiently. The synthesis pathway also emphasizes green chemistry principles, aiming to minimize waste and improve atom economy.
Once synthesized, {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm the structural integrity of the compound and provide insights into its chemical environment. Further characterization includes X-ray crystallography for determining precise atomic arrangements if crystalline forms are available.
The pharmacological evaluation of {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine involves both in vitro and in vivo studies. In vitro assays are conducted to assess its interaction with specific enzymes or receptors using biochemical assays. These studies provide initial evidence of the compound's bioactivity and help identify potential mechanisms of action. In vivo studies follow up by evaluating the compound's efficacy and safety in animal models, providing a more comprehensive understanding of its therapeutic potential.
One of the most exciting aspects of studying {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine is its potential as a lead compound for drug development. By modifying specific structural features, researchers can generate libraries of derivatives with enhanced bioactivity or improved pharmacokinetic properties. Such modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity.
The future directions for research on {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine include exploring its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The sulfanyl group has shown promise in modulating acetylcholinesterase activity, an enzyme implicated in these conditions. Additionally, investigating its interactions with other therapeutic targets could uncover new applications in treating inflammatory diseases and cancer.
In conclusion, {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine (CAS No. 1376239-65-4) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, particularly in addressing neurological disorders and inflammation-related conditions. Ongoing research aims to fully elucidate its biological activities and develop novel therapeutic agents based on this promising chemical entity.
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